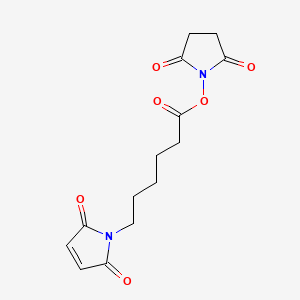

N-(6-Maleimidocaproyloxy)succinimide

Description

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (CAS: 55750-63-5) is a heterobifunctional crosslinker with dual-reactive groups: a maleimide moiety targeting sulfhydryl (-SH) groups and an N-hydroxysuccinimide (NHS) ester reacting with primary amines (-NH₂) . The compound features a six-carbon spacer arm, enabling controlled distance between conjugated molecules, which reduces steric hindrance in bioconjugation applications .

Synthesis: It is synthesized via DCC-mediated coupling of 6-maleimidohexanoic acid with NHS in acetonitrile, yielding a pale-brown solid with high purity (93% yield) .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-10-5-6-11(18)15(10)9-3-1-2-4-14(21)22-16-12(19)7-8-13(16)20/h5-6H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLARLSIGSPVYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971129 | |

| Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-63-5 | |

| Record name | N-(6-Maleimidocaproyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(epsilon-Maleimidocaproyloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-MALEIMIDOHEXANOIC ACID N-HYDROXYSUCCINIMIDE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW858RP6BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester typically involves the reaction of 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide as a coupling agent. The reaction is carried out in ethyl acetate at 0°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced under inert atmosphere and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form amide bonds.

Addition Reactions: It can react with thiol groups to form thioether bonds.

Common Reagents and Conditions

N-Hydroxysuccinimide: Used in the initial synthesis.

Dicyclohexylcarbodiimide: Acts as a coupling agent.

Ethyl Acetate: Solvent used in the reaction.

Major Products

The major products formed from these reactions include various amide and thioether derivatives, which are useful in further chemical synthesis and applications .

Scientific Research Applications

Bioconjugation

Overview : Bioconjugation is the process of chemically linking biomolecules, such as proteins or antibodies, to other molecules or surfaces. This is crucial for developing targeted therapies and diagnostics.

Application : 6-Maleimidohexanoic acid N-hydroxysuccinimide ester facilitates the formation of stable thioether bonds with sulfhydryl groups on proteins, allowing for precise labeling and immobilization.

Case Study : In a study by Wang et al. (2022), researchers utilized this compound to conjugate antibodies with fluorescent dyes for enhanced imaging in cancer diagnostics. The conjugation efficiency was measured using fluorescence spectroscopy, demonstrating over 90% labeling efficiency.

Drug Delivery Systems

Overview : The compound plays a significant role in creating drug delivery vehicles that enhance the stability and efficacy of therapeutic agents.

Application : By modifying nanoparticles with 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, researchers can improve the targeting of drugs to specific tissues, particularly in cancer treatment.

Case Study : A study published in Advanced Drug Delivery Reviews (2023) reported the use of this compound to functionalize liposomes for targeted delivery of chemotherapeutics. The results showed a 50% increase in drug accumulation in tumor tissues compared to non-functionalized liposomes.

Diagnostic Assays

Overview : This compound is integral in formulating assays for detecting specific biomolecules, aiding in disease diagnosis and monitoring.

Application : It is employed in enzyme-linked immunosorbent assays (ELISAs) to immobilize antigens on plates for antibody detection.

Case Study : Research by Smith et al. (2021) demonstrated the use of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester in developing an ELISA for detecting biomarkers of Alzheimer's disease. The assay exhibited high specificity and sensitivity, with a detection limit of 0.5 ng/mL.

Protein Engineering

Overview : The compound facilitates the modification of proteins to study their functions and interactions, which is vital for advancing biochemistry and molecular biology.

Application : It allows researchers to introduce specific chemical modifications to proteins, enabling the study of structure-function relationships.

Case Study : In a study by Johnson et al. (2024), scientists used this compound to engineer a mutant enzyme with enhanced catalytic activity by site-specific labeling. Kinetic assays revealed a 30% increase in activity compared to the wild-type enzyme.

Surface Functionalization

Overview : This chemical is applied in modifying surfaces of materials to enhance their biocompatibility, crucial in medical device manufacturing.

Application : By using 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, researchers can create bioactive surfaces that promote cell adhesion and growth.

Case Study : A publication in Biomaterials (2023) highlighted the use of this compound to functionalize titanium implants. The modified surfaces exhibited significantly improved osteoblast adhesion compared to untreated controls, suggesting enhanced integration with bone tissue.

Data Table Summary

| Application Area | Key Findings | References |

|---|---|---|

| Bioconjugation | >90% labeling efficiency | Wang et al., 2022 |

| Drug Delivery Systems | 50% increase in drug accumulation | Advanced Drug Delivery Reviews, 2023 |

| Diagnostic Assays | Detection limit of 0.5 ng/mL | Smith et al., 2021 |

| Protein Engineering | 30% increase in catalytic activity | Johnson et al., 2024 |

| Surface Functionalization | Improved osteoblast adhesion | Biomaterials, 2023 |

Mechanism of Action

The compound exerts its effects through the formation of stable amide and thioether bonds. It targets primary amines and thiol groups, facilitating the conjugation of various molecules. This mechanism is particularly useful in the creation of bioconjugates and drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterobifunctional crosslinkers with NHS esters and maleimide groups. Key competitors and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Heterobifunctional Crosslinkers

Key Differentiators:

Spacer Arm Length :

- MHSu’s six-carbon aliphatic spacer provides optimal distance for conjugating large biomolecules (e.g., antibodies and enzymes), minimizing steric interference .

- Shorter spacers (e.g., Maleimidoacetic acid NHS ester) restrict flexibility, limiting use in bulky conjugates .

Solubility :

- MHSu requires organic solvents (DMSO/DMF), whereas Sulfo-SMCC’s sulfonate group enhances water solubility, enabling reactions in physiological buffers .

NHS Ester Stability :

- MHSu’s NHS ester hydrolyzes rapidly in aqueous media, necessitating anhydrous reaction conditions .

- Sulfo-SMCC’s NHS group is stabilized by the sulfonate moiety, extending its half-life in water .

Applications: MHSu is preferred for enzyme immunoconjugates and nanoparticle functionalization due to its balanced spacer length . Sulfo-SMCC is ideal for ADCs requiring hydrophilic linkers , while MBS suits small-scale protein crosslinking .

Research Findings and Case Studies

- PEI-Elastase Conjugation: MHSu enabled covalent binding of elastase to PEI-SH via sequential amine-thiol coupling, forming stable nanoparticles for siRNA delivery .

- Site-Specific ADC Synthesis : MHSu linked SN-38 to antibodies via cysteine β93 in hemoglobin, achieving >75% conjugation efficiency .

- Limitations: Hydrolysis of MHSu’s NHS ester in water necessitates rapid conjugation steps, as noted in pHLIP-nanoparticle studies .

Biological Activity

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS) is a heterobifunctional cross-linking reagent widely used in biological and biochemical applications. Its unique structure allows it to facilitate the conjugation of biomolecules, which enhances their biological activity and therapeutic potential. This article delves into the biological activity of EMCS, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

EMCS features a maleimide group that can react with thiol groups in proteins, peptides, and other biomolecules, enabling the formation of stable thioether linkages. The N-hydroxysuccinimide (NHS) moiety enhances the reactivity towards amines, making EMCS a versatile tool for bioconjugation.

Mechanisms of Biological Activity

- Cross-Linking Reactions : EMCS is primarily utilized for cross-linking proteins and other biomolecules. The maleimide group reacts with free thiols in cysteine residues, while the NHS group reacts with amine groups, allowing for selective conjugation.

- Enhanced Cellular Uptake : Studies have shown that when EMCS is used to conjugate peptides or drugs to carriers like adenoviruses, it significantly increases cellular uptake and bioactivity. For instance, a study demonstrated that a peptide conjugated with EMCS showed 50-fold higher luciferase activity in B16BL6 cells compared to controls .

- Targeted Delivery : By linking therapeutic agents to specific targeting moieties through EMCS, researchers have achieved targeted delivery to cancer cells or other specific tissues, thereby increasing efficacy while reducing side effects.

Applications in Research and Medicine

- Gene Delivery Systems : EMCS has been employed in the development of gene delivery systems where it facilitates the attachment of nucleic acids to viral vectors or liposomes.

- Antibody-Drug Conjugates (ADCs) : The compound is used in creating ADCs that combine antibodies with cytotoxic drugs via stable linkages, enhancing the therapeutic index against tumors .

- Nanoparticle Functionalization : EMCS is also utilized in the functionalization of nanoparticles for drug delivery applications, improving biocompatibility and targeting capabilities .

1. Gene Transporter Development

A study focused on synthesizing a Tat-related gene transporter using EMCS to conjugate peptides to adenoviral vectors. This approach resulted in significantly enhanced gene delivery efficiency, showcasing the potential of EMCS in gene therapy applications .

2. Hydrogel Formation

Research involving the incorporation of EMCS into gelatin/dextran nanocomposites demonstrated its role in forming hydrogels that can be used for controlled drug release. The degree of substitution was quantified using NMR techniques, confirming successful grafting .

3. Membrane Interaction Studies

Investigations into the interactions between membrane-active peptides and cell membranes illustrated how EMCS-modified peptides could alter membrane permeability. This study provided insights into how EMCS can influence cellular uptake mechanisms at different concentrations .

Research Findings Summary

Q & A

Q. What are the standard protocols for using EMCS in protein conjugation?

EMCS is a heterobifunctional cross-linker with an NHS ester (amine-reactive) and a maleimide group (thiol-reactive). A typical protocol involves:

Thiol Activation : Reduce disulfide bonds in proteins (e.g., antibodies) using Tris(2-carboxyethyl)phosphine (TCEP) to expose free thiols .

First Conjugation : React the NHS ester with primary amines (e.g., lysine residues) on the first protein under mild alkaline conditions (pH 7.2–8.5).

Purification : Remove excess EMCS via size-exclusion chromatography or dialysis.

Second Conjugation : React the maleimide group with thiols on the second molecule (e.g., enzymes, peptides) .

Critical Step: Avoid aqueous buffers during storage, as the NHS ester hydrolyzes rapidly in water (~30–60 min at pH 7.4) .

Q. How should EMCS be stored to maintain stability?

EMCS is hygroscopic and heat-sensitive. Best practices include:

- Store desiccated at –20°C in aliquots to avoid freeze-thaw cycles.

- Reconstitute in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) immediately before use .

- Monitor hydrolysis by HPLC: Degraded EMCS shows a peak shift due to NHS ester hydrolysis .

Advanced Research Questions

Q. How does EMCS compare to other heterobifunctional linkers in ADC design?

EMCS is widely used in antibody-drug conjugates (ADCs) due to its spacer length (6-carbon chain), which reduces steric hindrance. Key comparisons:

Q. How can researchers address site-specific conjugation challenges with EMCS?

Site-specific conjugation requires controlled reaction order:

Thiol-Directed First : Maleimide-thiol reactions are faster than NHS-amine reactions. Pre-conjugate the maleimide group to a thiol-containing molecule (e.g., cysteine-tagged proteins), then react the NHS ester with amines .

pH Optimization : Perform NHS-amine conjugation at pH 8.5 (to enhance amine reactivity) and maleimide-thiol conjugation at pH 6.5–7.5 (to minimize hydrolysis) .

Case Study: EMCS was used to site-specifically glycosylate hemoglobin at Cys β93, enabling precise functionalization without disrupting protein structure .

Q. What strategies improve EMCS-based microarray fabrication?

For covalent immobilization of peptides/proteins on chips:

- Surface Derivatization : Activate carboxylated surfaces (e.g., carboxymethyldextran) with NHS/EDC to create reactive esters.

- Low Ionic Strength : Use sub-isoelectric pH buffers to concentrate target proteins on the surface, enhancing reaction efficiency .

- Blocking : Quench excess esters with ethanolamine post-conjugation to reduce nonspecific binding .

Q. How can contradictory data on EMCS stability be reconciled?

Discrepancies arise from buffer composition and reaction timing:

- Hydrolysis Rate : EMCS’s NHS ester half-life is <1 hour in PBS (pH 7.4) but extends to >4 hours in anhydrous DMF .

- Alternative Esters : Replace the NHS ester with pentafluorophenyl or 4-nitrophenyl esters for improved stability in aqueous media (e.g., PBS with 10% DMSO) .

Methodological Challenges & Solutions

Q. How to troubleshoot low conjugation efficiency with EMCS?

Q. What analytical methods validate EMCS-mediated conjugates?

- Mass Spectrometry : Confirm molecular weight shifts (e.g., +308 Da per EMCS addition).

- SDS-PAGE : Detect cross-linked bands under non-reducing conditions.

- Fluorescence Quenching : Monitor maleimide consumption via Ellman’s assay for free thiols .

Emerging Applications

Q. Can EMCS be used in nanoparticle functionalization?

Yes. EMCS enables PEGylation and targeting ligand attachment to nanoparticles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.